molecular formula C20H20N6O7S4 B13449445 [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid

Cat. No.: B13449445
M. Wt: 584.7 g/mol
InChI Key: HLOOXOOYUJRFOB-ZSKFQXOHSA-N
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Description

The compound [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features and diverse reactivity, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves multiple steps, typically starting with the preparation of the thiazole and azabicyclo[4.2.0]oct-2-ene cores. These cores are then functionalized through a series of reactions including acylation, thioether formation, and oxime formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that minimize waste and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve consistent quality and high throughput. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: undergoes various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The thiazole rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products are often intermediates in the synthesis of more complex molecules or are used directly in various applications.

Scientific Research Applications

[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include key biochemical processes such as signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo multiple types of reactions and its potential therapeutic properties make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H20N6O7S4

Molecular Weight

584.7 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(2-carboxyethyl)-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-33-25-12(10-7-35-19(21)23-10)15(29)24-13-16(30)26-14(18(31)32)8(4-34-17(13)26)5-36-20-22-9(6-37-20)2-3-11(27)28/h6-7,13,17H,2-5H2,1H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1

InChI Key

HLOOXOOYUJRFOB-ZSKFQXOHSA-N

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O

Origin of Product

United States

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